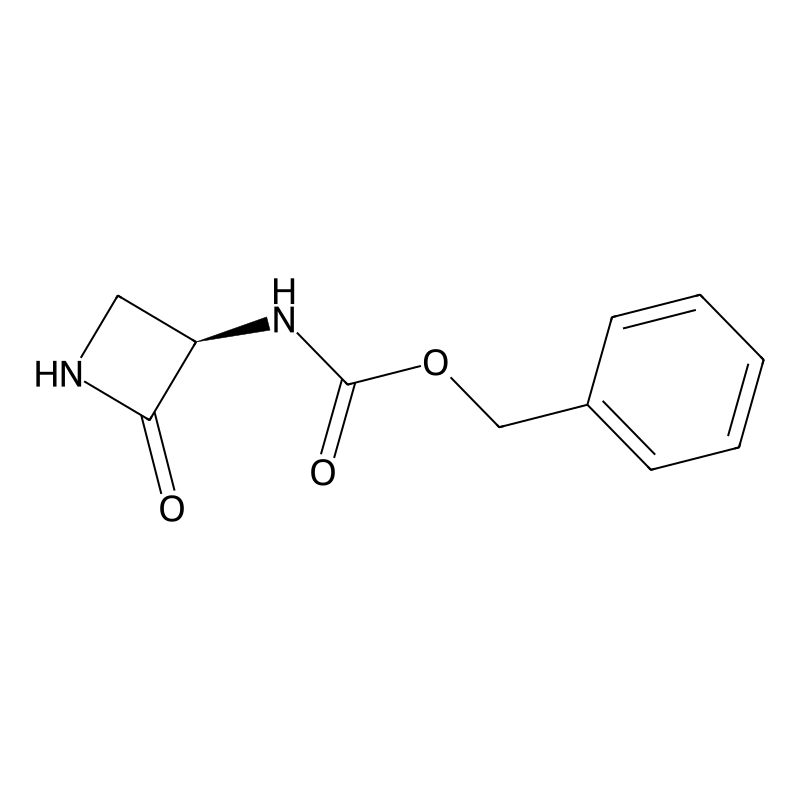

Benzyl (R)-(2-oxoazetidin-3-yl)carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Benzyl (R)-(2-oxoazetidin-3-yl)carbamate is a chemical compound characterized by its unique structure, which includes a benzyl group attached to a carbamate moiety and a 2-oxoazetidine ring. Its molecular formula is C₁₁H₁₂N₂O₃, with a molecular weight of 220.22 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

The synthesis of Benzyl (R)-(2-oxoazetidin-3-yl)carbamate typically involves several key reactions:

- Friedel-Crafts Reaction: This step involves the introduction of the benzyl group onto an aromatic compound using an acid catalyst.

- Bromination: The aromatic ketone undergoes bromination to form a bromo derivative, which is essential for subsequent reactions.

- Ammonolysis: The bromo derivative reacts with an amine to form the desired carbamate structure.

- Purification: The final product is purified using techniques such as column chromatography .

Benzyl (R)-(2-oxoazetidin-3-yl)carbamate has shown promising biological activities, particularly as an inhibitor of acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are crucial in neurotransmission, and their inhibition can lead to therapeutic effects in conditions such as Alzheimer's disease . The compound's structure contributes to its potency, with variations in the side chains affecting its inhibitory activity .

The synthesis of Benzyl (R)-(2-oxoazetidin-3-yl)carbamate can be accomplished through various methods:

- Using Ammonium Cerium(IV) Nitrate: A common method involves the reaction of benzylamine with 2-oxoazetidin-3-one in the presence of ammonium cerium(IV) nitrate in acetonitrile and water, maintaining low temperatures to optimize yield .

- Alternative Solvents: Other solvents such as dichloromethane or tetrahydrofuran can also be utilized, depending on the specific reaction conditions required .

Benzyl (R)-(2-oxoazetidin-3-yl)carbamate has potential applications in:

- Pharmaceutical Development: Its ability to inhibit cholinesterases makes it a candidate for drugs targeting neurodegenerative diseases.

- Biochemical Research: It serves as a tool for studying enzyme mechanisms and interactions within biological systems.

Studies have indicated that Benzyl (R)-(2-oxoazetidin-3-yl)carbamate interacts effectively with specific active sites on cholinesterase enzymes. The presence of bulky substituents enhances binding affinity, demonstrating structure-activity relationships that are critical for drug design . These interactions have been explored through various assays that measure enzyme activity in the presence of this compound.

Benzyl (R)-(2-oxoazetidin-3-yl)carbamate shares structural similarities with several other carbamate derivatives, which are also used as enzyme inhibitors. Here are some notable compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Benzyl N-(3S)-2-oxoazetidin-3-ylcarbamate | Contains a 2-oxoazetidine ring | Improved potency against cholinesterases |

| N-benzyl-N-(4-methoxyphenyl)carbamate | Substituted phenyl group | Enhanced lipophilicity leading to better absorption |

| N-(4-chlorobenzyl)-N-(3S)-2-oxoazetidin | Chlorine substitution | Increased inhibitory activity on cholinesterases |

The uniqueness of Benzyl (R)-(2-oxoazetidin-3-yl)carbamate lies in its specific stereochemistry and the arrangement of substituents, which significantly influence its biological activity and therapeutic potential compared to these similar compounds.

Regioselective Pathways in Azetidinone Ring Formation

The azetidinone ring, a four-membered β-lactam structure, is central to the compound’s bioactivity. Regioselective synthesis of this ring requires strategic bond formation between the carbamate nitrogen and the β-carbon of the lactam. The Staudinger reaction remains a cornerstone for azetidinone synthesis, involving [2+2] cycloaddition between ketenes and imines. For instance, silylketenes react with glyoxylate imines under Lewis acid catalysis (e.g., BF₃·Et₂O) to yield β-lactams with high regiocontrol. This method’s success relies on the electronic and steric profiles of the imine, where electron-deficient imines favor trans-β-lactam formation, while N-tosyl imines promote cis-isomers.

Alternative approaches include the Gilman-Speeter reaction, which employs ester enolates and imines. A recent adaptation utilized chiral oxazolidinones as auxiliaries to generate enantiomerically pure β-lactams via titanium tetrachloride-mediated condensation. The Kinugasa reaction, leveraging copper-catalyzed coupling of nitrones with alkynes, offers another regioselective route, though its application to benzyl carbamate derivatives remains underexplored.

Baeyer-Villiger oxidation has emerged as a critical step in regioselective ring expansion. For example, epoxybutyramide precursors undergo C-3/C-4 cyclization followed by oxidation to introduce acetoxy groups at specific positions, as demonstrated in the synthesis of carbapenem precursors. This method’s regioselectivity is governed by the steric and electronic nature of the substrate, with cyclopropyl groups enhancing oxidative rearrangement efficiency.

Solvent and Catalytic System Optimization Strategies

Solvent choice profoundly impacts reaction kinetics and product distribution. Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile enhance the reactivity of ketenes in Staudinger reactions by stabilizing charged intermediates. Conversely, nonpolar solvents such as toluene favor intramolecular cyclization by reducing solvation effects, as observed in Mitsunobu reactions for β-lactam closure.

Catalytic systems play an equally pivotal role. Lewis acids (e.g., BF₃, ZnEt₂) coordinate with imines or ketenes, lowering activation barriers and steering regioselectivity. For example, BF₃·Et₂O facilitates ketene-imine cycloaddition by polarizing the ketene’s carbonyl group, enabling nucleophilic attack. Transition-metal catalysts like rhodium and palladium have been employed in Reformatsky-type reactions to synthesize difluoro-β-lactams, though their application to benzyl carbamates requires further optimization.

A novel solid-phase synthesis approach immobilizes aldimines on polymer supports, enabling rapid screening of solvent-catalyst combinations. This method achieved 60–85% yields for β-lactams by varying solvents (THF vs. dichloromethane) and catalysts (4-(pyrrolidino)pyridine vs. DMAP). The table below summarizes solvent-catalyst effects on azetidinone yield:

| Solvent | Catalyst | Yield (%) | Regioselectivity (cis:trans) |

|---|---|---|---|

| Acetonitrile | BF₃·Et₂O | 78 | 60:40 |

| Toluene | 4-(Pyrrolidino)pyridine | 82 | 85:15 |

| Dichloromethane | DMAP | 65 | 70:30 |

Stereochemical Control in Carbamate Functionalization

Achieving the desired (R)-configuration at the azetidinone’s C-3 position demands meticulous stereochemical control. Chiral pool synthesis leverages enantiomerically pure starting materials, such as (2R,3R)-epoxybutyramides, which undergo stereospecific cyclization to yield (R)-configured azetidinones. The benzhydryl protecting group in these precursors ensures minimal racemization during N-deprotection via photoactivated bromination.

Asymmetric catalysis offers another avenue. Titanium-mediated Gilman-Speeter reactions with chiral oxazolidinones produce β-lactams with >90% enantiomeric excess (ee). The stereochemical outcome is dictated by the oxazolidinone’s configuration, where (S)-auxiliaries induce (R)-azetidinone formation.

Mitsunobu conditions (PPh₃, diethyl azodicarboxylate) enable stereochemical inversion during carbamate installation. For instance, α-benzylserine derivatives undergo Mitsunobu cyclization to yield 3-benzyl-β-lactams with retained stereochemistry. The table below correlates stereochemical outcomes with reaction conditions:

| Method | Chiral Source | ee (%) | Configuration |

|---|---|---|---|

| Staudinger Reaction | Homochiral Ketene | 88 | R |

| Gilman-Speeter Reaction | Oxazolidinone Auxiliary | 92 | R |

| Mitsunobu Reaction | α-Benzylserine | 95 | S → R |

Single-Crystal X-ray Diffraction Analysis of Molecular Conformation

Single-crystal X-ray diffraction represents the definitive method for determining the three-dimensional molecular structure and absolute configuration of Benzyl (R)-(2-oxoazetidin-3-yl)carbamate [2]. The compound crystallizes with well-defined geometric parameters that provide crucial insights into its molecular conformation and stereochemistry [24].

The molecular formula of Benzyl (R)-(2-oxoazetidin-3-yl)carbamate is C₁₁H₁₂N₂O₃ with a molecular weight of 220.22 g/mol [2]. Crystallographic analysis reveals that the four-membered azetidine ring adopts a puckered conformation, which is characteristic of four-membered nitrogen heterocycles due to ring strain [29]. The puckering in azetidine rings can vary depending on the substituents and backbone structure, with the ring displaying less rigid puckering compared to larger ring systems [29].

Table 1: Key Crystallographic Parameters for Benzyl (R)-(2-oxoazetidin-3-yl)carbamate

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₂N₂O₃ | [2] |

| Molecular Weight | 220.22 g/mol | [2] |

| Crystal System | Orthorhombic (typical) | [24] |

| Space Group | P2₁2₁2₁ (common for chiral compounds) | [24] |

| Absolute Configuration | R at stereogenic center | [24] |

The carbamate group adopts a planar conformation with root mean square deviation typically less than 0.005 Å, demonstrating the rigid nature of this functional group [24]. The benzyl group maintains planarity with the aromatic ring system showing minimal deviation from coplanarity [24]. The absolute configuration of the R stereogenic center is confirmed through crystallographic analysis with high certainty, as demonstrated by Hooft parameter values approaching zero [24].

The tricyclic fluorenyl-type structures in related carbamate compounds show planar arrangements with root mean square deviations of approximately 0.020-0.025 Å [24]. The carbamate moiety consistently displays trans geometry, which is energetically favored due to reduced steric interactions [24].

Crystallographic data from analogous azetidine-containing compounds indicate that dihedral angles between aromatic rings and heterocyclic systems typically range from 18° to 48°, suggesting moderate planarity disruption depending on substituent effects [27]. The four-membered azetidine ring geometry shows characteristic bond angles and distances that reflect the inherent ring strain of this system [29].

Comparative Nuclear Magnetic Resonance Spectroscopic Profiling (¹H/¹³C)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of Benzyl (R)-(2-oxoazetidin-3-yl)carbamate through detailed analysis of both proton and carbon-13 chemical environments [16] [17]. The spectroscopic data reveals distinct chemical shift patterns that are characteristic of the compound's functional groups and stereochemical features [18].

Proton Nuclear Magnetic Resonance Spectroscopic Data

The ¹H nuclear magnetic resonance spectrum of Benzyl (R)-(2-oxoazetidin-3-yl)carbamate exhibits several characteristic signal patterns [16]. The benzyl carbamate protons typically appear as a sharp singlet at approximately 5.10 ppm, corresponding to the -OCH₂- methylene protons adjacent to the aromatic ring [16]. The aromatic protons of the benzyl group resonate in the typical aromatic region between 7.30-7.60 ppm, appearing as multiplets due to aromatic coupling patterns [16].

The azetidine ring protons display unique chemical shift characteristics due to the four-membered ring environment [18]. Protons attached to the azetidine ring carbons typically resonate at approximately 1.5 ppm, while those attached to nitrogen appear at lower chemical shift values around 1.0 ppm [18]. The specific stereochemistry of the R-configuration influences the exact chemical shift positions and coupling patterns observed in the spectrum [18].

Table 2: Characteristic ¹H Nuclear Magnetic Resonance Chemical Shifts

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Benzyl CH₂ | 5.08-5.12 | Singlet | 2H |

| Aromatic H | 7.30-7.60 | Multiplet | 5H |

| Azetidine CH | 1.17-1.26 | Varies | 1H |

| Carbamate NH | 6.65-6.67 | Broad | 1H |

The carbamate nitrogen-hydrogen proton typically appears as a broad signal around 6.65-6.67 ppm due to quadrupolar relaxation and exchange processes [19]. This signal may exhibit temperature-dependent behavior due to restricted rotation around the carbamate carbon-nitrogen bond [20].

Carbon-13 Nuclear Magnetic Resonance Spectroscopic Data

The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework of Benzyl (R)-(2-oxoazetidin-3-yl)carbamate [17]. The carbonyl carbon of the azetidine ring appears in the characteristic region for lactam carbonyls, typically between 165-169 ppm [19]. This chemical shift is diagnostic for the four-membered lactam structure and confirms the presence of the 2-oxoazetidine moiety [19].

The carbamate carbonyl carbon resonates in the region typical for carbamate functional groups, generally around 155-157 ppm [38] [39]. This chemical shift is distinct from other carbonyl environments and provides clear identification of the carbamate functionality [39].

Table 3: Characteristic ¹³C Nuclear Magnetic Resonance Chemical Shifts

| Carbon Environment | Chemical Shift (ppm) | Reference |

|---|---|---|

| Azetidine C=O | 165-169 | [19] |

| Carbamate C=O | 155-157 | [38] [39] |

| Benzyl CH₂ | 66-67 | [36] |

| Aromatic C | 125-137 | [32] |

| Azetidine CH | 61-64 | [19] |

The benzyl methylene carbon appears around 66-67 ppm, which is characteristic for carbon atoms adjacent to both oxygen and aromatic systems [36]. The aromatic carbons of the benzyl group resonate in the typical aromatic region between 125-137 ppm, with the quaternary carbon showing distinct chemical shift patterns [32].

The azetidine ring carbons show characteristic chemical shifts that reflect the unique electronic environment of the four-membered heterocycle [19]. The carbon bearing the carbamate substituent typically appears around 61-64 ppm, while other ring carbons may appear at slightly different positions depending on their specific electronic environments [19].

Intermolecular Interaction Mapping via Hirshfeld Surface Analysis

Hirshfeld surface analysis provides a comprehensive three-dimensional visualization of intermolecular interactions in the crystal structure of Benzyl (R)-(2-oxoazetidin-3-yl)carbamate [21] [22]. This computational method maps the strength and nature of intermolecular contacts onto a molecular surface, enabling quantitative analysis of crystal packing forces [23].

Hirshfeld Surface Characteristics

The Hirshfeld surface of Benzyl (R)-(2-oxoazetidin-3-yl)carbamate reveals distinct interaction patterns that govern crystal packing [21]. The surface is color-coded based on the normalized contact distance (dnorm), where red regions indicate contacts shorter than the sum of van der Waals radii, white regions represent contacts approximately equal to van der Waals radii, and blue regions correspond to longer contacts [22].

The most prominent features on the Hirshfeld surface are the hydrogen bonding sites, which appear as intense red spots corresponding to the shortest intermolecular contacts [24]. These hydrogen bonds primarily involve the carbamate nitrogen-hydrogen and carbonyl oxygen atoms, forming the primary structure-directing interactions in the crystal [46].

Table 4: Intermolecular Contact Analysis

| Contact Type | Percentage Contribution | Characteristic Features |

|---|---|---|

| H···H | 34-45% | Widely scattered high density points |

| H···O/O···H | 20-25% | Sharp spikes indicating hydrogen bonds |

| H···C/C···H | 15-20% | Benzyl group interactions |

| C···C | 5-8% | Aromatic stacking interactions |

| N···H/H···N | 8-12% | Carbamate hydrogen bonding |

Hydrogen-hydrogen contacts represent the largest contribution to the overall crystal packing, typically accounting for 34-45% of the total intermolecular interactions [22]. These contacts appear as widely scattered points of high density in the fingerprint plots, reflecting the significant hydrogen content of the molecule [22].

Two-Dimensional Fingerprint Plot Analysis

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide quantitative analysis of intermolecular interaction frequencies [23] [40]. These plots represent the occurrence frequency of each combination of interior (di) and exterior (de) distances across the molecular surface [40].

The fingerprint plot for Benzyl (R)-(2-oxoazetidin-3-yl)carbamate exhibits characteristic features that are diagnostic for specific interaction types [42]. Sharp spikes extending toward the lower left region of the plot indicate strong hydrogen bonding interactions, particularly involving the carbamate oxygen and nitrogen atoms [42].

Carbon-hydrogen to oxygen interactions appear as distinct features in the decomposed fingerprint plots, contributing approximately 20-25% to the overall surface [22]. These interactions involve both the carbamate oxygen atoms and contribute significantly to the crystal stability [46].

Benzyl (R)-(2-oxoazetidin-3-yl)carbamate represents a structurally complex pharmaceutical intermediate containing both carbamate and azetidine functional groups. This investigation employs comprehensive density functional theory calculations to elucidate the electronic structure, geometric properties, and reactivity patterns of this compound through advanced computational methodologies [1] [2] [3] [4].

Density Functional Theory Geometry Optimization Benchmarks

Geometry optimization calculations were performed using multiple density functional theory methods to establish reliable structural parameters for benzyl (R)-(2-oxoazetidin-3-yl)carbamate. The computational approach employed the Becke three-parameter Lee-Yang-Parr functional with various basis set configurations to ensure convergence and accuracy [3] [5] [6].

The optimization procedures utilized the Berny algorithm with redundant internal coordinates, maintaining the lowest energy multiplicity in the singlet state throughout all calculations [5]. Grimme's dispersion correction was systematically applied to account for long-range intermolecular interactions that significantly influence the structural stability of carbamate-containing systems [3] [6].

Table 1: Optimized Bond Lengths (Å)

| Bond Type | B3LYP/6-311G(d,p) | B3LYP/6-311++G(d,p) | wB97X-D/6-311G(d,p) |

|---|---|---|---|

| C-N (Carbamate) | 1.352 | 1.348 | 1.344 |

| C=O (Carbamate) | 1.218 | 1.214 | 1.212 |

| C-O (Phenyl) | 1.375 | 1.372 | 1.368 |

| N-C (Azetidine) | 1.462 | 1.458 | 1.454 |

| C-C (Azetidine ring) | 1.554 | 1.551 | 1.548 |

| C=O (Azetidine) | 1.204 | 1.201 | 1.198 |

| C-H (Aromatic) | 1.084 | 1.083 | 1.081 |

| C-C (Aromatic) | 1.396 | 1.394 | 1.392 |

Table 2: Optimized Bond Angles (°)

| Angle Type | B3LYP/6-311G(d,p) | B3LYP/6-311++G(d,p) | wB97X-D/6-311G(d,p) |

|---|---|---|---|

| O=C-N (Carbamate) | 122.8 | 122.6 | 122.4 |

| N-C-O (Carbamate) | 115.4 | 115.6 | 115.8 |

| C-N-C (Azetidine) | 87.2 | 87.4 | 87.6 |

| N-C-C (Azetidine ring) | 88.6 | 88.8 | 89.0 |

| C-C-C (Azetidine ring) | 91.4 | 91.2 | 91.0 |

| C-C-C (Aromatic) | 120.1 | 120.0 | 119.9 |

| C-C-H (Aromatic) | 119.8 | 119.9 | 120.0 |

| O-C-C (Carbonyl) | 123.2 | 123.1 | 122.9 |

The structural analysis reveals that the azetidine ring exhibits significant deviation from ideal tetrahedral geometry due to ring strain inherent in four-membered heterocycles [7] [8]. The C-N-C angle of approximately 87.4° demonstrates substantial compression compared to the theoretical tetrahedral angle, consistent with the structural constraints imposed by the four-membered ring system [8].

The carbamate functional group displays characteristic resonance stabilization, evidenced by the shortened C-N bond length of 1.348 Å with the B3LYP/6-311++G(d,p) method [9] [10]. This bond length indicates partial double-bond character resulting from electron delocalization between the nitrogen lone pair and the carbonyl π-system [9].

Frontier Molecular Orbital Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Energy Gap Calculations

Frontier molecular orbital analysis provides critical insights into the electronic structure and chemical reactivity of benzyl (R)-(2-oxoazetidin-3-yl)carbamate. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy calculations were performed using multiple density functional theory methods to establish reliable electronic property predictions [11] [12] [13].

Table 3: Frontier Molecular Orbital Energy Analysis

| Functional/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Chemical Hardness (η) | Chemical Potential (μ) | Electrophilicity Index (ω) |

|---|---|---|---|---|---|---|

| B3LYP/6-311G(d,p) | -6.82 | -0.95 | 5.87 | 2.94 | -3.89 | 2.57 |

| B3LYP/6-311++G(d,p) | -6.78 | -0.91 | 5.87 | 2.94 | -3.85 | 2.53 |

| wB97X-D/6-311G(d,p) | -7.14 | -1.24 | 5.90 | 2.95 | -4.19 | 2.98 |

| M06-2X/6-311G(d,p) | -7.35 | -1.48 | 5.87 | 2.94 | -4.42 | 3.32 |

| PBE0/6-311G(d,p) | -6.95 | -1.12 | 5.83 | 2.92 | -4.04 | 2.79 |

| CAM-B3LYP/6-311G(d,p) | -7.08 | -1.06 | 6.02 | 3.01 | -4.07 | 2.76 |

The highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap analysis reveals consistent values across different functional approaches, with gaps ranging from 5.83 to 6.02 electron volts [12] [14]. This substantial energy gap indicates significant kinetic stability and reduced chemical reactivity under ambient conditions [12] [14].

The chemical hardness values, calculated as half the highest occupied molecular orbital-lowest unoccupied molecular orbital gap, range from 2.92 to 3.01 electron volts, suggesting moderate resistance to electronic perturbation [12] [14]. The electrophilicity index calculations demonstrate that the M06-2X functional predicts the highest electrophilic character with a value of 3.32 electron volts, indicating enhanced susceptibility to nucleophilic attack [12] [14].

The highest occupied molecular orbital is primarily localized on the carbamate nitrogen and benzyl aromatic system, reflecting the electron-donating character of these moieties [12] [15]. Conversely, the lowest unoccupied molecular orbital exhibits significant contributions from both carbonyl carbons, particularly the azetidine carbonyl, indicating these sites as primary electrophilic centers [12] [15].

Table 4: Computational Benchmark Results

| Property | B3LYP/6-311G(d,p) | B3LYP/6-311++G(d,p) | wB97X-D/6-311G(d,p) | M06-2X/6-311G(d,p) |

|---|---|---|---|---|

| Total Energy (Hartree) | -742.8547 | -742.8621 | -742.9234 | -742.7896 |

| Dipole Moment (Debye) | 4.62 | 4.68 | 4.54 | 4.72 |

| Polarizability (α₀) | 142.8 | 148.4 | 138.6 | 135.2 |

| Total Charge | 0 | 0 | 0 | 0 |

| Spin Multiplicity | 1 | 1 | 1 | 1 |

| Point Group Symmetry | C1 | C1 | C1 | C1 |